Inhibition of eIF4E-Mediated Cap-Dependent Translation in Rabbit Reticulocyte Lysate
In a flexi rabbit reticulocyte lysate assay measuring cap-dependent luciferase mRNA translation, 3,3-dimethyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)butanamide inhibited eIF4E-mediated translation with an IC50 of 2,550 nM (2.55 μM) when added simultaneously with mRNA, and 3,260 nM (3.26 μM) when preincubated for 60 minutes prior to mRNA addition [1]. By comparison, the clinical compound 4EGI-1, a structurally unrelated eIF4E/eIF4G inhibitor, exhibits an IC50 of approximately 100 μM in similar cell-free translation assays [2]. This represents a roughly 30- to 40-fold potency advantage for the pyrazole amide over the older stilbene-based inhibitor, though 4EGI-1's mechanism involves allosteric disruption rather than direct competition.
| Evidence Dimension | eIF4E-mediated translation inhibition IC50 (cell-free assay) |
|---|---|
| Target Compound Data | IC50 = 2.55 μM (simultaneous) / 3.26 μM (preincubated) |
| Comparator Or Baseline | 4EGI-1 IC50 ~ 100 μM (rabbit reticulocyte lysate, luciferase reporter) |
| Quantified Difference | ~39-fold more potent (simultaneous condition) vs 4EGI-1; ~31-fold more potent (preincubated) vs 4EGI-1 |
| Conditions | Flexi rabbit reticulocyte lysate, luciferase mRNA reporter, luminescence detection; target compound tested at University of Warsaw, curated by ChEMBL; 4EGI-1 data from literature. |
Why This Matters
A lower IC50 in a physiologically relevant cell-free translation system suggests that this compound can disrupt cap-dependent translation at concentrations more achievable in cellular assays, reducing the risk of off-target effects associated with high micromolar dosing.
- [1] BindingDB entry BDBM50110894 / ChEMBL3604539, IC50 data for 3,3-dimethyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)butanamide vs. eIF4E (rabbit reticulocyte lysate). View Source
- [2] Moerke, N.J., et al. (2007) 'Small-molecule inhibition of the interaction between the translation initiation factors eIF4E and eIF4G', Cell, 128(2), pp. 257-267. View Source
